molecular formula C8H8N4O B12549835 3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide CAS No. 157283-99-3

3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide

Cat. No.: B12549835
CAS No.: 157283-99-3
M. Wt: 176.18 g/mol
InChI Key: GCYXMYXOFRPSPD-UHFFFAOYSA-N
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Description

3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is structurally related to tirapazamine, a well-known antitumor agent. The presence of the amino and methyl groups, along with the benzotriazine ring, contributes to its distinct chemical behavior and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide can be synthesized through various methods. One common approach involves the reaction of tirapazamine with a methyl radical. This reaction results in the formation of this compound, which can be characterized using X-ray crystallography . The reaction typically requires specific conditions, such as the presence of a suitable solvent and controlled temperature.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially affecting its biological activity.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a range of substituted benzotriazine compounds .

Scientific Research Applications

3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-5-methyl-1,2,4-benzotriazine 1-oxide involves the generation of carbon-centered radicals, which can covalently attach to DNA and other biomolecules. This process leads to DNA damage, particularly under hypoxic conditions, making it a potential antitumor agent. The compound’s ability to generate radicals and induce DNA damage is central to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide is unique due to the presence of both amino and methyl groups, which influence its chemical reactivity and biological activity. Its ability to form covalent attachments with DNA and other biomolecules under hypoxic conditions sets it apart from other similar compounds .

Properties

IUPAC Name

5-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-5-3-2-4-6-7(5)10-8(9)11-12(6)13/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYXMYXOFRPSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)[N+](=NC(=N2)N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453385
Record name 1,2,4-Benzotriazin-3-amine, 5-methyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157283-99-3
Record name 1,2,4-Benzotriazin-3-amine, 5-methyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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